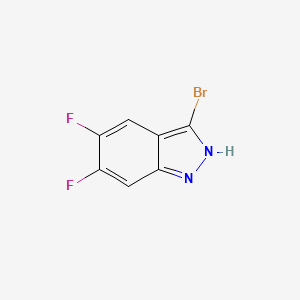

3-Bromo-5,6-difluoro-1H-indazole

Overview

Description

3-Bromo-5,6-difluoro-1H-indazole is an organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of bromine and fluorine atoms on the indazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-1H-indazole typically involves the bromination and fluorination of an indazole precursor. One common method is to start with indazole and react it with bromine and hydrogen fluoride under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,6-difluoro-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases where kinase inhibition is beneficial.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-1H-indazole involves its interaction with specific molecular targets, such as kinases. By inhibiting or modulating the activity of these kinases, the compound can affect various cellular pathways and processes. For example, it may interfere with cell cycle regulation, apoptosis, and other critical functions in cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-1H-indazole

- 5,6-Difluoro-1H-indazole

- 3-Chloro-5,6-difluoro-1H-indazole

Uniqueness

3-Bromo-5,6-difluoro-1H-indazole is unique due to the specific combination of bromine and fluorine atoms on the indazole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .

Biological Activity

3-Bromo-5,6-difluoro-1H-indazole is a compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique structure characterized by the presence of bromine and fluorine atoms on the indazole ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other indazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. The compound has been shown to inhibit key kinases such as CHK1, CHK2, and SGK (serum/glucocorticoid-regulated kinase), which are crucial in cell signaling pathways related to cell cycle regulation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : By binding to the active sites of kinases, this compound prevents their phosphorylation activity, influencing cell proliferation and survival.

- Modulation of Signaling Pathways : The compound affects critical pathways such as the MAPK/ERK pathway, which is involved in cellular responses to growth signals.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 5.15 µM against K562 leukemia cells, demonstrating selective toxicity towards cancer cells compared to normal cells (HEK-293) with an IC50 of 33.2 µM .

- Induction of Apoptosis : Studies have revealed that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | K562 | 5.15 | Inhibition of kinases; apoptosis induction |

| Selectivity | HEK-293 | 33.2 | Lower toxicity towards normal cells |

| Apoptosis Induction | K562 | - | Modulation of Bcl-2 and Bax protein expression |

Additional Research Insights

Research has highlighted the potential for developing this compound as a scaffold for new anticancer agents due to its favorable pharmacological profile. Its unique halogenated structure may enhance its interaction with biological targets, leading to improved efficacy in cancer therapy .

Future Directions

Ongoing studies aim to further elucidate the structure-activity relationship (SAR) of this compound and explore its potential in treating other diseases where kinase inhibition is beneficial. The exploration of analogs may also yield compounds with enhanced selectivity and reduced side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-5,6-difluoro-1H-indazole, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via halogenation of the indazole core. For example, bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can minimize over-bromination. Fluorination at the 5- and 6-positions is typically achieved via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like THF . Side reactions, such as dehalogenation or ring-opening, can be mitigated by avoiding excessive heating and using inert atmospheres (argon/nitrogen).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- NMR Spectroscopy : H and F NMR to confirm substituent positions (e.g., absence of deshielded protons at positions 5/6 due to fluorine substitution) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., using SHELXL for refinement ).

Q. What are the primary challenges in handling halogenated indazoles like this compound?

- Methodological Answer : Key challenges include:

- Moisture Sensitivity : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis.

- Toxicity : Use PPE (gloves, goggles) and fume hoods during synthesis, as brominated compounds may release HBr vapors under heat .

Advanced Research Questions

Q. How do the electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine (C3) : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing fluorine atoms (C5/C6) increase the electrophilicity of the C3 position, enhancing reactivity with aryl boronic acids .

- Optimization : Use Pd(PPh) or XPhos Pd G3 catalysts in toluene/EtOH (3:1) at 80°C. Monitor reaction progress via TLC to avoid over-coupling.

Q. What computational tools can predict the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for drug-receptor interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase inhibitors). Fluorine atoms enhance binding via hydrophobic interactions and metabolic stability .

Q. How can regioselective functionalization of the indazole core be achieved without displacing bromine or fluorine?

- Methodological Answer :

- Protection Strategies : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect the NH of indazole before functionalizing other positions .

- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles (e.g., aldehydes) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated indazoles?

- Methodological Answer :

Properties

IUPAC Name |

3-bromo-5,6-difluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKUYQIZMQJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680054 | |

| Record name | 3-Bromo-5,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-94-0 | |

| Record name | 3-Bromo-5,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.